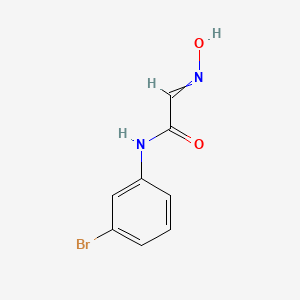
Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)-
概要
説明
Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)-: is an organic compound with the molecular formula C8H8BrNO It is a derivative of acetamide, where the acetamide group is substituted with a 3-bromophenyl group and a hydroxyimino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)- typically involves the reaction of 3-bromoaniline with acetic anhydride to form N-(3-bromophenyl)acetamide. This intermediate is then subjected to oximation using hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups on the phenyl ring.
科学的研究の応用
Chemistry: Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)- is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, which can be used in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to act as a potential inhibitor for certain enzymes, making it useful in drug discovery and development.
Medicine: The compound’s potential as an enzyme inhibitor also extends to medical research, where it can be explored for therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.
Industry: In the industrial sector, Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)- can be used in the production of specialty chemicals. Its unique properties make it valuable in the synthesis of materials with specific characteristics.
作用機序
The mechanism of action of Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)- involves its interaction with molecular targets such as enzymes. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.
類似化合物との比較
N-(3-bromophenyl)acetamide: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.
N-(4-bromophenyl)-2-(hydroxyimino)acetamide: Similar structure but with the bromine atom in the para position, which can affect its reactivity and interaction with molecular targets.
N-(3-chlorophenyl)-2-(hydroxyimino)acetamide: Substitution of bromine with chlorine alters the compound’s electronic properties and reactivity.
Uniqueness: Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)- is unique due to the presence of both the bromine atom and the hydroxyimino group. This combination imparts distinct chemical properties, making it versatile in various chemical reactions and applications. Its ability to act as an enzyme inhibitor further distinguishes it from similar compounds.
特性
CAS番号 |
65971-74-6 |
|---|---|
分子式 |
C8H7BrN2O2 |
分子量 |
243.06 g/mol |
IUPAC名 |
N-(3-bromophenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12) |
InChIキー |
ORVVNXAFZBVFMP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C=NO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














